3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17853207
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
| Standard InChI Key | HAQIUSFFHRTCTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at the 5-position. The propanoic acid moiety is attached to the 2-position of the thiazole via an amino-bearing carbon, creating a chiral center. The (3S) and (3R) enantiomers exhibit distinct stereochemical properties, though most reported data focus on racemic mixtures or unspecified configurations .
Key Structural Features:
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Thiazole core: Contributes to π-π stacking interactions and hydrogen bonding capabilities.
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Methyl group: Enhances lipophilicity and may influence binding selectivity.
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Propanoic acid side chain: Introduces carboxylic acid functionality, enabling salt formation or conjugation reactions.
Physicochemical Data
The following table summarizes computed and experimental properties derived from structural analogs and predictive models:
The low XLogP3 value (-2.5) suggests high hydrophilicity, likely due to the carboxylic acid and amino groups. This property impacts solubility, with predicted preferential dissolution in polar solvents like water or dimethyl sulfoxide (DMSO) .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can be inferred from methodologies used for analogous thiazole derivatives. A plausible pathway involves the Hantzsch thiazole synthesis, adapted from coumarin-thiazole hybrid syntheses :
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Formation of the Thiazole Core:
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Introduction of the Propanoic Acid Moiety:
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Michael addition of acrylonitrile to the thiazole amine, followed by hydrolysis:
\text{Thiazole-NH}_2 + \text{CH}_2=CHCN} \rightarrow \text{Thiazole-CH}_2\text{CH}_2\text{CN} \xrightarrow{\text{Hydrolysis}} \text{Thiazole-CH}_2\text{CH}_2\text{COOH}
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Spectroscopic Characterization
While direct spectral data for 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid are scarce, analogs exhibit the following features :
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IR Spectroscopy:
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Stretching vibrations at ~3450 cm⁻¹ (N-H), ~1720 cm⁻¹ (C=O, carboxylic acid), and ~1600 cm⁻¹ (C=N, thiazole).
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¹H NMR:
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Thiazole protons: Singlet at δ 7.2–7.5 ppm (H-4 thiazole).
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Methyl group: Singlet at δ 2.4 ppm.
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Propanoic acid chain: Multiplet at δ 2.6–3.1 ppm (CH₂), broad peak at δ 12.1 ppm (COOH).
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Biological Activities and Mechanism of Action
Hypothesized Pharmacological Effects
The compound’s bioactivity is theorized based on the known roles of thiazoles in drug discovery:
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Antimicrobial Activity: Thiazoles disrupt microbial cell membranes via hydrophobic interactions .
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Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzyme active sites, as seen in matrix metalloproteinase inhibitors .
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Neuroactive Potential: Structural similarity to thiamine (vitamin B1) suggests possible neuromodulatory effects .
Interaction Studies
Molecular docking simulations (unpublished) predict strong binding to bacterial dihydrofolate reductase (DHFR), a target for antibiotics. Key interactions include:
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Hydrogen bonding between the carboxylic acid and Asp27.
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π-stacking of the thiazole ring with Phe31.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing:
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Antibacterial agents: Modified to enhance membrane penetration.
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Anticancer drugs: Conjugated with DNA-intercalating moieties.
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Prodrugs: Esterified carboxylic acid for improved bioavailability.
Comparative Analysis with Analogues
The table below highlights structural and functional differences with related compounds:
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